molecular formula C18H15FN2O2 B2379290 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034226-76-9

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2379290
M. Wt: 310.328
InChI Key: LXFRZESHJOYDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the acetamide family and has been studied extensively for its potential use in various fields of research.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with structural similarities to 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer activities. A study by Hammam et al. (2005) synthesized derivatives that have been tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs. This suggests that modifications of the core structure could enhance anticancer properties, potentially offering new avenues for cancer treatment research (Hammam et al., 2005).

Electrophilic Fluorinating Agents

Banks et al. (1996) discuss the preparation and utility of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound closely related to the query molecule, as a site-selective electrophilic fluorinating agent. This work underscores the compound's potential in facilitating fluorination reactions under mild conditions, which could be crucial for developing pharmaceuticals and agrochemicals with enhanced efficacy and selectivity (Banks et al., 1996).

Antiprotozoal Agents

A derivative closely related to 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide was synthesized and tested for its antiprotozoal properties. Ismail et al. (2004) found that these derivatives showed strong DNA affinities and exhibited significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Metabolic Stability in Drug Design

Research by Stec et al. (2011) into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors included exploration of compounds similar to 2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide. They aimed to improve metabolic stability through modifications of the heterocyclic core, indicating the compound's relevance in designing more stable and effective therapeutic agents (Stec et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including compounds with structural features akin to the queried molecule. Their research demonstrated these compounds' potential in ligand-protein interactions and their efficacy as photosensitizers in dye-sensitized solar cells (DSSCs), indicating broad applicability in both biomedical and renewable energy fields (Mary et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-16-4-1-13(2-5-16)9-18(22)21-11-14-3-6-17(20-10-14)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFRZESHJOYDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

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